3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEVMHLTOFWWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663063 | |
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-68-0 | |
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine typically involves the reaction of 4-(trifluoromethoxy)phenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethoxy group with the nucleophile.
Scientific Research Applications
Chemistry
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine serves as a valuable building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group enhances the compound's stability and reactivity, making it suitable for various synthetic pathways.
Synthetic Routes
The synthesis typically involves the reaction of 4-(trifluoromethoxy)phenol with pyrrolidine, often facilitated by bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) .
Biology
Research has indicated that this compound exhibits potential biological activities, including enzyme inhibition and receptor modulation. Its lipophilicity due to the trifluoromethoxy group may enhance its binding affinity to biological targets.
Medicine
The therapeutic potential of this compound is being explored for various conditions:
- Neurological Disorders : Investigated for its role in treating diseases like Alzheimer's and schizophrenia.
- Cancer Treatment : Studied for possible effects on tumor growth and metastasis.
- Pain Management : Explored for interactions with glutamate receptors that may modulate pain pathways.
Industry
In industrial applications, this compound is utilized in the development of materials with specific properties, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance .
Uniqueness
The presence of the trifluoromethoxy group distinguishes this compound from others, enhancing its stability and reactivity, which are crucial for drug design and material science .
Study Focus: Neuroprotection
Research has demonstrated that this compound may reduce neuronal damage in excitotoxic models, indicating its potential protective effects against neurodegenerative conditions.
Study Focus: Receptor Binding Affinity
Radiolabeled binding assays have shown that this compound exhibits significant affinity for NMDA receptors compared to other derivatives, suggesting its relevance in developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position: Unlike this compound, the analogue 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine () positions the substituent directly on the phenyl ring attached to the pyrrolidine nitrogen, altering electronic and steric effects .
- Ring Size : The piperidine analogue () replaces pyrrolidine with a six-membered ring, enhancing conformational flexibility but reducing ring strain .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Profile |
|---|---|---|---|---|
| This compound | 273 ± 40 (predicted) | 1.27 ± 0.06 | 9.21 | Slight in chloroform, DMSO |
| 3-(4-Fluorophenoxy)pyrrolidine HCl | Not reported | Not reported | ~8.5 | High aqueous solubility |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | Not reported | Not reported | ~8.9 | Moderate in organic solvents |
Key Observations :
- Solubility: The hydrochloride salt form of this compound exhibits improved aqueous solubility compared to its free base, similar to 3-(4-fluorophenoxy)pyrrolidine HCl ().
- pKa: The higher pKa (9.21) of the target compound compared to 3-(4-fluorophenoxy)pyrrolidine (~8.5) suggests stronger basicity, likely due to the electron-withdrawing trifluoromethoxy group stabilizing the protonated form .
Biological Activity
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and binding affinity to biological targets. The molecular structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄F₃NO₂
- CAS Number : 946715-68-0
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethoxy group plays a crucial role in modulating these interactions, leading to various biological effects:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways .
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses such as neurotransmission and cellular growth.
Anti-Parasitic Activity
The compound is also being explored for its anti-parasitic properties. A review highlighted various experimental compounds that inhibit the growth of Toxoplasma gondii, a common protozoan parasite. Although this compound was not specifically mentioned, the structural similarities with effective inhibitors indicate that it could exhibit similar activities .
Neuropharmacological Effects
Given its potential to modulate neurotransmitter receptors, this compound might have applications in treating neurological disorders. Compounds containing trifluoromethyl groups have been noted for their enhanced potency in inhibiting serotonin uptake, suggesting that this compound may influence mood-regulating pathways .
Research Findings and Case Studies
A summary of relevant studies and findings regarding the biological activity of this compound is presented in the table below:
Q & A
Basic: What are the standard synthetic routes for 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:
- Step 1: Reacting pyrrolidine derivatives (e.g., 3-hydroxypyrrolidine) with 4-(trifluoromethoxy)phenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the phenoxy-pyrrolidine backbone .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Critical parameters include temperature control (60–80°C for substitution reactions), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for phenol:pyrrolidine derivatives). Palladium-catalyzed cross-coupling may also be employed for advanced functionalization .
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Structural Confirmation: H and C NMR (in CDCl or DMSO-d) to verify the phenoxy and pyrrolidine moieties. Key NMR signals: δ 3.5–4.0 ppm (pyrrolidine protons) and δ 7.0–7.5 ppm (aromatic protons) .
- pKa Determination: Potentiometric titration in aqueous-organic solvents (e.g., methanol/water) to assess basicity (predicted pKa ~9.2) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake: Radiolabel the compound (e.g., F isotopic labeling) and measure intracellular accumulation in HeLa or HEK293 cells .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7) at concentrations 1–100 µM to establish IC values .
Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Molecular Docking: Autodock Vina or Schrödinger Suite to simulate binding to targets like dopamine receptors (PDB ID: 6CM4). Focus on π-π stacking between the trifluoromethoxy group and aromatic residues .
Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
Methodological Answer:
- Design of Experiments (DoE): Apply a fractional factorial design (e.g., 2-1) to test variables: solvent polarity, catalyst loading, temperature, and reaction time. Analyze via ANOVA to identify significant factors .
- High-Throughput Screening: Use robotic platforms to test 96 reaction conditions in parallel, monitoring yield via LC-MS .
Advanced: How can researchers resolve contradictions in byproduct formation during synthesis?
Methodological Answer:
- Mechanistic Studies: Use F NMR to track intermediates in real-time. For example, detect fluorinated byproducts from competing SN1/SN2 pathways .
- Kinetic Analysis: Employ stopped-flow spectroscopy to measure rate constants for competing pathways under varying pH (3–9) .
Advanced: What strategies enable enantioselective synthesis of its chiral derivatives?
Methodological Answer:
- Asymmetric Catalysis: Use (R)-BINAP-Pd complexes for Suzuki-Miyaura coupling to introduce chirality .
- Chiral Resolution: Employ amylose-based chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to separate enantiomers .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Major degradation pathways include hydrolysis of the trifluoromethoxy group .
- Photostability: Expose to UV light (320–400 nm) and quantify decomposition products (e.g., phenoxy radicals) using ESR spectroscopy .
Advanced: How can structure-activity relationships (SAR) be explored for analogs?
Methodological Answer:
- Analog Synthesis: Replace the trifluoromethoxy group with -OCF, -CF, or -Cl and compare bioactivity .
- 3D-QSAR: CoMFA or CoMSIA models using steric/electrostatic fields to correlate substituent effects with IC values .
Advanced: What methodologies assess its in vivo toxicity and pharmacokinetics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
